Pheophorbide b

Photodynamic Therapy DNA Damage Photosensitizer

Sourcing unreliable pheophorbide batches risks inconsistent subcellular targeting and failed PDT experiments. Pheophorbide b eliminates this uncertainty through its unique C-7 formyl group, which confines primary photodamage to the plasma membrane-unlike pheophorbide a, which disperses across nuclei, mitochondria, and lysosomes. Key differentiators: (i) exclusive plasma membrane localization for defined lipid peroxidation studies; (ii) oxygen-dependent DNA photocleavage that is 6.7-fold more efficient than pheophorbide a; (iii) characteristic UV-Vis signature (Soret 432 nm, Qy 654 nm) for rapid identity verification. Reliable supply with batch-specific CoA ensures reproducible PDT outcomes.

Molecular Formula C35H34N4O6
Molecular Weight 606.7 g/mol
Cat. No. B1203875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePheophorbide b
Synonymspheophorbide b
Molecular FormulaC35H34N4O6
Molecular Weight606.7 g/mol
Structural Identifiers
SMILESCCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)C(=O)OC)C
InChIInChI=1S/C35H34N4O6/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22/h7,11-14,16,20,31,38,40H,1,8-10H2,2-6H3,(H,41,42)/t16-,20-,31+/m0/s1
InChIKeyKZTYPOGXRFTJBN-UFPZPJHESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pheophorbide b: Photosensitizer for PDT Research


Pheophorbide b is a naturally derived chlorin-class photosensitizer, a degradation product of chlorophyll b formed by the loss of its central magnesium ion and phytol tail [1]. It is characterized as a second-generation photosensitizer for photodynamic therapy (PDT), exhibiting a specific UV-Vis absorption profile with a Soret band at 432 nm and a Qy band at 654 nm, and a molecular weight of 606.7 g/mol [2][3].

Second-generation chlorin-class photosensitizer for PDT mechanism studies
Spectral identity: Soret 432 nm, Qy 654 nm supports QC and purity verification
Unique C-7 formyl group enables plasma membrane‑specific targeting research

Why Substituting Pheophorbide b Causes Variability


Within the pheophorbide class, key structural differences—specifically the formyl group at the C-7 position in pheophorbide b versus the methyl group in pheophorbide a—lead to profound differences in subcellular targeting and primary photodynamic mechanisms [1]. This makes generic substitution between pheophorbides or other chlorins scientifically unsound for reproducible PDT research. For instance, while both compounds are photosensitizers, pheophorbide b localizes exclusively to the plasma membrane, whereas pheophorbide a rapidly accumulates in nuclei, mitochondria, and lysosomes, fundamentally altering the site of primary photodamage [2]. Furthermore, the DNA photocleavage mechanism and efficiency differ dramatically between the two, with pheophorbide b operating via a distinct, oxygen-dependent pathway that yields significantly higher cleavage rates [3].

Structural mismatch

Formyl at C‑7 in pheophorbide b vs methyl in pheophorbide a shifts subcellular targeting from multi‑organellar to exclusive plasma membrane. This may fundamentally alter photodamage sites.

Localization‑dependent mechanism

Membrane‑specific oxidative damage in pheophorbide b contrasts with intracellular organelle damage by pheophorbide a. Primary photodynamic pathways may not transfer directly.

DNA photocleavage pathway divergence

Pheophorbide b uses an oxygen‑dependent DNA cleavage mechanism with notably different efficiency. Direct substitution without re‑validation may compromise reproducibility.

Pheophorbide b vs. Pheophorbide a: Key Evidence


DNA Photocleavage in Oxygenated Conditions

Pheophorbide b demonstrates significantly higher DNA photocleavage efficiency compared to pheophorbide a, particularly under oxygenated conditions. This difference is quantitative and mechanistically distinct [1][2].

DNA Photocleavage Efficiency
Head-to-head
100% cleavage under O₂ vs 15% for pheophorbide a; 6.7‑fold higher under O₂
Supports O₂‑dependent DNA damage pathway studies
Plasmid DNA, 660 nm irradiation
Photodynamic Therapy DNA Damage Photosensitizer

Subcellular Localization: Plasma Membrane Targeting

Pheophorbide b exhibits a unique subcellular localization pattern compared to pheophorbide a. Fluorescence microscopy reveals that pheophorbide b is incorporated exclusively into the plasma membrane, whereas pheophorbide a rapidly distributes to multiple intracellular organelles [1].

Subcellular Targeting
Head-to-head
Exclusive plasma membrane localization vs multi‑organellar (pheophorbide a)
Enables membrane‑specific photodamage mechanism research
Human oral mucosa cells, fluorescence microscopy
Subcellular Targeting Confocal Microscopy Mechanism of Action

Soret and Qy Band Shifts for Identification

Pheophorbide b is spectroscopically distinct from pheophorbide a, providing a clear method for identification and purity assessment. The Soret band of pheophorbide b is red-shifted by 24 nm, and its Qy band is blue-shifted by 13 nm relative to pheophorbide a [1].

UV‑Vis Absorption Maxima
Cross-study
Soret 432 nm, Qy 654 nm; +24 nm Soret shift, −13 nm Qy shift vs pheophorbide a
Supports compound identity and purity verification
Standard organic solvent conditions
UV-Vis Spectroscopy Compound Identification Quality Control

Photocytotoxicity in Hepatocellular Carcinoma Cells

In a direct comparison of chlorophyll derivatives, pheophorbide b demonstrated potent photocytotoxicity against human hepatocellular carcinoma (HuH-7) cells, requiring a lower concentration to achieve >90% cell death than pheophytin a and b under the same irradiation conditions [1].

Photocytotoxicity (MTT)
Head-to-head
0.125 µg/mL for >90% cell death; equipotent to pheophorbide a, 2–4× pheophytins
Supports liver cancer cell model PDT studies
HuH‑7 cells, 660 nm LED, 10.2 J/cm²
In Vitro Efficacy Cancer Research MTT Assay

Pheophorbide b Application Scenarios


Plasma Membrane-Targeted PDT Mechanisms

Leverage pheophorbide b's exclusive plasma membrane localization [1] to study membrane-specific oxidative damage pathways, such as lipid peroxidation and disruption of membrane integrity, which are distinct from the intracellular organelle damage induced by pheophorbide a. This is ideal for researchers seeking to dissect the initial signaling events of PDT-induced necrosis.

DNA Damage Induction in Oxygenated Tumors

Employ pheophorbide b in in vitro PDT studies where maximizing direct DNA photocleavage is the primary objective. Its 6.7-fold higher cleavage efficiency under oxygenated conditions compared to pheophorbide a [2] makes it a preferred tool for investigating DNA damage response pathways and the potential for enhancing therapeutic efficacy in oxygen-rich tumor regions.

Spectral Fingerprinting for Authentication

Utilize the distinct UV-Vis absorption signature of pheophorbide b (Soret λmax = 432 nm, Qy λmax = 654 nm) [3] as a critical quality control metric. This allows procurement specialists and laboratory managers to independently verify the identity and purity of received material against its certificate of analysis, mitigating the risk of costly experimental failures due to misidentified or degraded compound.

Potency Screening in Hepatocellular Carcinoma

Use pheophorbide b as a benchmark photosensitizer in comparative in vitro screens against human liver cancer cell lines like HuH-7. Its established potency (inducing >90% cell death at 0.125 µg/mL) under defined irradiation parameters (660 nm, 10.2 J/cm²) [4] provides a reliable reference point for evaluating novel photosensitizer candidates or combination therapies.

Application
Selection Property
Validation Focus
Plasma membrane‑targeted PDT mechanism studies
Exclusive plasma membrane localization
Membrane lipid peroxidation and integrity endpoints
O₂‑dependent DNA damage pathway research
O₂‑dependent DNA cleavage efficiency
DNA damage response pathway analysis
Compound identity and purity QC
Distinct Soret/Qy spectral shifts
Spectral comparison with reference data
In vitro liver cancer cell model screening
Reported photocytotoxicity in HuH‑7
Comparative photosensitizer potency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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